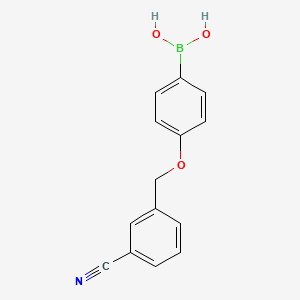

![molecular formula C7H3BrClNS2 B578218 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol CAS No. 1215205-90-5](/img/structure/B578218.png)

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol

説明

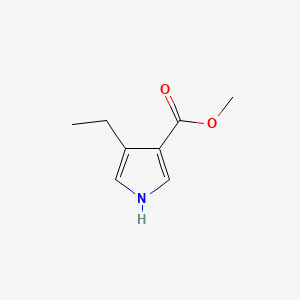

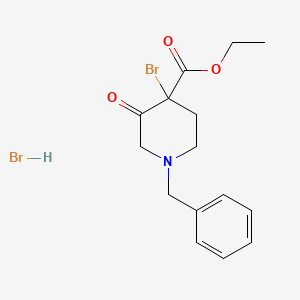

“4-Bromo-6-chlorobenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C7H3BrClNS2. It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . Benzothiazole derivatives are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods start from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows them to be used as highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-chlorobenzo[d]thiazole-2-thiol” consists of a benzothiazole ring substituted with bromine and chlorine atoms. The benzothiazole ring is a bicyclic structure with fused benzene and thiazole rings .

Chemical Reactions Analysis

Benzothiazole derivatives, including “4-Bromo-6-chlorobenzo[d]thiazole-2-thiol”, can undergo various chemical reactions. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful tool for the design of a wide variety of aromatic azoles .

科学的研究の応用

Medicinal Chemistry Applications

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol, also known as 4-BROMO-6-CHLORO-2-MERCAPTOBENZOTHIAZOLE, has potential applications in medicinal chemistry. It can be used as a scaffold for developing carbonic anhydrase inhibitors, which are important in treating conditions like glaucoma, epilepsy, and mountain sickness .

Chemistry Research Applications

In chemistry research, this compound is valuable for synthesizing various pharmaceutical ingredients. It serves as a reagent in the preparation of kinase inhibitors and other biologically active molecules .

Industrial Applications

Industrially, 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol can be used in the synthesis of materials for environmental remediation, such as adsorbents for the removal of heavy metals from aqueous solutions .

作用機序

Target of Action

The primary target of 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication .

Mode of Action

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol interacts with the LasB system, inhibiting its function . This compound binds to the active site of the LasB system with better affinity compared to reference compounds . The inhibition of the LasB system disrupts the quorum sensing pathways, affecting the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound’s interaction with the lasb system suggests that it is able to reach its target in the bacterial cell .

Result of Action

The inhibition of the LasB system by 4-Bromo-6-chlorobenzo[d]thiazole-2-thiol results in the disruption of the quorum sensing pathways . This disruption affects the bacteria’s ability to respond to external factors and coordinate host toxic behaviors . In particular, the compound has been shown to have moderate anti-biofilm formation effects on Pseudomonas aeruginosa .

Safety and Hazards

将来の方向性

Benzothiazole derivatives, including “4-Bromo-6-chlorobenzo[d]thiazole-2-thiol”, are of great interest in drug design due to their high biological and pharmacological activity . They are considered good templates for further drug development . The development of effective and ecologically friendly synthetic methods based on commercially available reagents and the principles of green chemistry is a promising direction for future research .

特性

IUPAC Name |

4-bromo-6-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAATHCDYWJVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=S)N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681981 | |

| Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chlorobenzo[d]thiazole-2-thiol | |

CAS RN |

1215205-90-5 | |

| Record name | 4-Bromo-6-chloro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

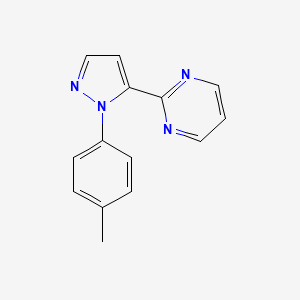

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

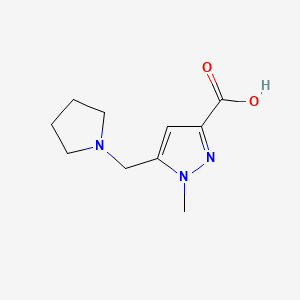

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

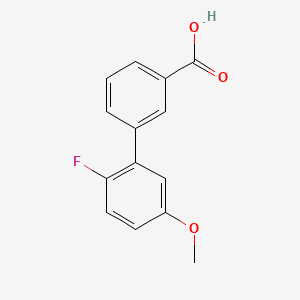

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)